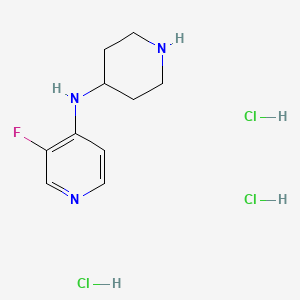

3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

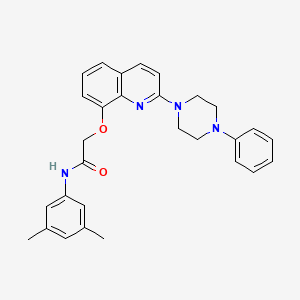

3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C10H17Cl3FN3 and a molecular weight of 304.62 . It appears as light-yellow crystals .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CNCCC1NC2=C(C=NC=C2)F.Cl.Cl.Cl .Physical and Chemical Properties Analysis

This compound is a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum have been recorded .Wissenschaftliche Forschungsanwendungen

Enantioselective Cycloaddition Reactions

Enantioselective cycloaddition reactions of cyclic N-sulfimines and acyclic enones or ynones have been promoted using chiral primary amine and o-fluorobenzoic acid, presenting a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This synthesis strategy highlights the role of fluoro-substituted compounds in facilitating asymmetric catalytic reactions, thereby contributing to the development of pharmaceuticals and agrochemicals with defined chiral centers (Liu et al., 2013).

Key Intermediate in Deoxycytidine Kinase Inhibitors

3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. Its practical synthesis involves converting commercially available precursors through a series of chemical transformations, offering an economical route to develop new classes of cancer therapeutics (Zhang et al., 2009).

Fluorous Ionic Liquids Synthesis

The compound's derivatives have been utilized in the synthesis of fluorous ionic liquids, showcasing its versatility in creating novel materials with potential applications in green chemistry and environmentally friendly solvents. These ionic liquids, characterized by their unique physicochemical properties, can be designed for a broad range of applications, including catalysis and separation processes (Honda et al., 2017).

Photocatalytic Degradation Studies

Studies involving titanium dioxide mediated photocatalytic degradation of organic compounds have explored the reactivity of nitrogen-containing molecules like piperidine. These investigations shed light on the environmental fate of fluoro-substituted compounds and their potential impact on air and water purification technologies (Low et al., 1991).

Corrosion Inhibition on Iron

Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of some piperidine derivatives, including those related to this compound, on the corrosion of iron. These studies offer insights into the protective mechanisms of these compounds against corrosion, highlighting their potential as environmentally friendly corrosion inhibitors (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, provides some general safety measures. If inhaled or swallowed, or if it comes in contact with skin or eyes, medical attention should be sought. It should be kept away from heat, sparks, open flames, and hot surfaces .

Zukünftige Richtungen

The development of new drugs with potential antimicrobial activity is needed. The best practice to develop new molecules is modification of the structure of the existing drug molecules . Therefore, compounds like 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride could potentially be used in the development of new drugs.

Eigenschaften

IUPAC Name |

3-fluoro-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.3ClH/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8;;;/h3,6-8,12H,1-2,4-5H2,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJXQFCVBKATAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=NC=C2)F.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)

![Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)

![4-Phenyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2890627.png)

![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)

![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)

![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)

![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)

![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)